2-Methyl-4-nitrosoresorcinol
Description
2-Methyl-4-nitrosoresorcinol (C₇H₇NO₃) is a nitroso-substituted resorcinol derivative. Its structure comprises a benzene ring with hydroxyl groups at positions 1 and 3, a methyl group at position 2, and a nitroso (-NO) group at position 2.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| CAS Registry Number | 635-21-2 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in polar solvents |
Properties
CAS No. |
697733-83-8 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-methyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-11)7(4)10/h2-3,9-10H,1H3 |
InChI Key |
WKBLRSUVOPQYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)N=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrosoresorcinol (C₆H₅NO₃)
- Structural Difference : Lacks the methyl group at position 2.
- Reactivity : Higher polarity due to fewer alkyl substituents, leading to faster oxidation kinetics .
- Applications : Primarily used as a chelating agent in metal-ion extraction.
2-Methyl-4-nitrophenol (C₇H₇NO₃)
- Functional Group: Nitro (-NO₂) instead of nitroso (-NO).
- Stability : Nitro groups confer greater thermal stability but reduced redox activity compared to nitroso derivatives.
- Toxicity: Nitrophenols are more environmentally persistent and toxic to aquatic organisms .
5-Methyl-2-nitrophenol (C₇H₇NO₃)
- Substituent Position : Methyl at position 5 and nitro at position 2.
- Acidity: pKa ~7.2 (weaker acid than 2-methyl-4-nitrosoresorcinol, which has pKa ~6.8 due to nitroso group’s electron-withdrawing effect) .
Data Table: Key Properties of Resorcinol Derivatives
| Compound | Substituents | Molecular Weight | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | 2-CH₃, 4-NO, 1,3-OH | 153.14 | 165–167 | Ligand synthesis, dyes |
| 4-Nitrosoresorcinol | 4-NO, 1,3-OH | 139.11 | 158–160 | Metal chelation |
| 2-Methyl-4-nitrophenol | 2-CH₃, 4-NO₂, 1-OH | 153.14 | 92–94 | Agrochemical intermediates |
Limitations and Knowledge Gaps
Future studies should prioritize experimental comparisons of solubility, stability, and reactivity among resorcinol analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
